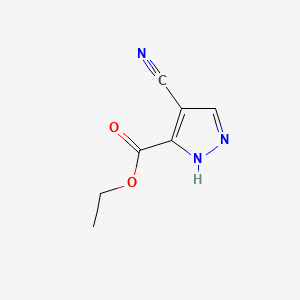

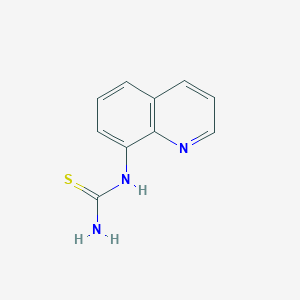

![molecular formula C5H2Cl2N4 B1300590 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-38-3](/img/structure/B1300590.png)

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 33050-38-3 . It has a molecular weight of 189 and its IUPAC name is 3,6-dichloro [1,2,4]triazolo [4,3-b]pyridazine . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves several steps . The substituted acetophenones are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is heated and stirred under reflux for 2-10 hours. After the reaction is completed, the reaction mixture is cooled down to room temperature, and water and ammonium hydroxide solution (25%) are added until the medium pH becomes 8 .Molecular Structure Analysis

The InChI Code of this compound is 1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5 (7)11 (4)10-3/h1-2H . The InChI key is YHVQNULRPMZYEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Activité antibactérienne

“3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine” et ses dérivés ont montré des résultats prometteurs dans le domaine de la recherche antibactérienne . Une série de nouveaux dérivés de triazolo [4,3- a ]pyrazine ont été synthétisés et leurs structures ont été caractérisées à l'aide de diverses techniques . Ces composés ont été évalués pour leur activité antibactérienne in vitro en utilisant la méthode de dilution en micro-bouillon . Certains de ces composés ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positives et d'Escherichia coli Gram-négatives .

Matériaux énergétiques

L'épine dorsale de triazole fusionné 1 H - [1,2,4]triazolo [4,3- b ] [1,2,4]triazole avec deux groupes C-amino comme substituants s'est avérée être un bloc de construction prometteur pour la construction de matériaux énergétiques très stables thermiquement . Les propriétés insensibles de ces composés, associées à leurs bonnes stabilités thermiques et à leurs propriétés de détonation comparables, mettent en évidence leur potentiel d'application en tant que matériaux énergétiques .

Synthèse de médicaments

“this compound” peut être utilisé comme échafaudage clé dans la synthèse de divers médicaments . Les hétérocycles contenant de l'azote se trouvent largement dans les produits naturels, les médicaments synthétiques et les matériaux fonctionnels, et constituent l'épine dorsale de base de nombreux composés et médicaments physiologiquement actifs .

Produit chimique de recherche

“this compound” est également utilisé comme produit chimique de recherche dans diverses études scientifiques . Il est souvent utilisé dans la synthèse et la caractérisation de nouveaux composés .

Safety and Hazards

Mécanisme D'action

Target of Action

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.

Mode of Action

Given its antibacterial activity , it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death

Biochemical Pathways

Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (18900) and solubility, suggest that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is its antibacterial activity . Some compounds in this class have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains . .

Analyse Biochimique

Biochemical Properties

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activity against certain enzymes, which can affect biochemical pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, leading to cell death. This is achieved through the modulation of signaling pathways that control cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, toxic or adverse effects can be observed, including damage to healthy tissues and organs. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, making it important to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVQNULRPMZYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363257 | |

| Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33050-38-3 | |

| Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

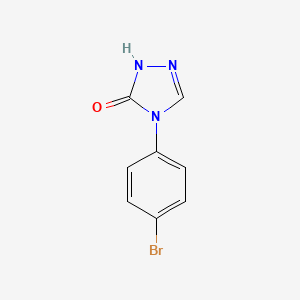

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

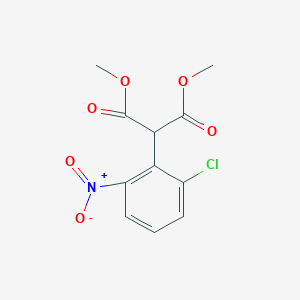

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

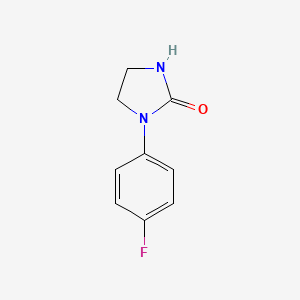

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)